Welcome to the BenchChem Online Store!
molecular formula C9H8BrClO3 B8760887 5-Bromo-2,4-dimethoxybenzoyl chloride CAS No. 96901-91-6

5-Bromo-2,4-dimethoxybenzoyl chloride

Cat. No. B8760887
M. Wt: 279.51 g/mol
InChI Key: ZTSBCWZHJRAURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08420821B2

Procedure details

Under a nitrogen atmosphere, 5-bromo-2,4-dimethoxybenzoic acid (40.0 g) was suspended in toluene solution (DMF concentration: 300 ppm, 200 mL). To the suspension was added dropwise thionyl chloride (21.9 g) at 75° C. After stirring at 75° C. for 1 hr, completion of the reaction was confirmed by HPLC. Toluene and excess thionyl chloride were evaporated under reduced pressure. Toluene (100 mL) was added to the concentrated residue, and the mixture was concentrated again under reduced pressure. THF (100 mL) was added to the obtained 5-bromo-2,4-dimethoxybenzoic acid chloride, which was directly used in the next step.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:17])=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([Cl:17])=[O:8]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)OC)OC
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After stirring at 75° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene and excess thionyl chloride were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (100 mL) was added to the concentrated residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again under reduced pressure
ADDITION
Type
ADDITION
Details
THF (100 mL) was added to the obtained 5-bromo-2,4-dimethoxybenzoic acid chloride, which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C(=CC(=C(C(=O)Cl)C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.